molecular formula C12H8FNO3 B1295454 1-(4-fluorophenoxy)-4-nitrobenzene CAS No. 2561-25-3

1-(4-fluorophenoxy)-4-nitrobenzene

Cat. No.: B1295454
CAS No.: 2561-25-3
M. Wt: 233.19 g/mol
InChI Key: QJTHFMCXPLYBAK-UHFFFAOYSA-N
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Description

1-(4-fluorophenoxy)-4-nitrobenzene is an organic compound with the molecular formula C12H8FNO3. It is a derivative of benzene, where a fluorine atom and a nitrophenoxy group are substituted at the 1 and 4 positions, respectively. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

1-(4-fluorophenoxy)-4-nitrobenzene is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: In the development of fluorescent probes and imaging agents due to its unique structural properties.

    Medicine: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Safety data sheets suggest that exposure to “Benzene, 1-fluoro-4-(4-nitrophenoxy)-” should be avoided. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended . It should be handled only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene typically involves a multi-step process. One common method includes the reaction of 1-fluoro-4-nitrobenzene with phenol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst in methanol.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 4-(4-fluorophenoxy)benzenamine.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenoxy)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The compound can undergo electrophilic aromatic substitution, affecting its interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-4-(4-nitrophenoxy)-: Similar structure but with a chlorine atom instead of fluorine.

    Benzene, 1-bromo-4-(4-nitrophenoxy)-: Similar structure but with a bromine atom instead of fluorine.

    Benzene, 1-iodo-4-(4-nitrophenoxy)-: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

1-(4-fluorophenoxy)-4-nitrobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with other molecules, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTHFMCXPLYBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180287
Record name Benzene, 1-fluoro-4-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2561-25-3
Record name Benzene, 1-fluoro-4-(4-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002561253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-fluoro-4-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-fluoro-4-nitrobenzene (4 g, 28.35 mmol, 1.00 equiv), 4-fluorophenol (3.177 g, 28.34 mmol, 1.00 equiv) and potassium carbonate (7.83 g, 56.24 mmol, 1.98 equiv) in N,N-dimethylformamide (50 mL) was stirred overnight at 120° C. The reaction was cooled to room temperature and then quenched by the addition of 200 mL of water. The resulting solution was extracted with 3×100 mL of ethyl acetate. The combined organic layers was washed with 3×150 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to yield 6.4 g (97%) of 1-fluoro-4-(4-nitrophenoxy)benzene as a yellow solid. 1H-NMR (400 MHz, CDCl3): δ 8.22-8.18 (m, 2H), 7.16-7.04 (m, 4H), 7.00-6.97 (m, 2H) ppm.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.177 g
Type
reactant
Reaction Step One
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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